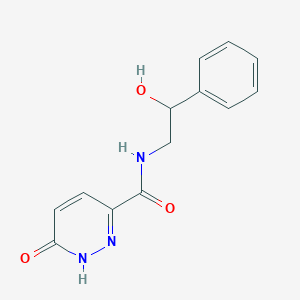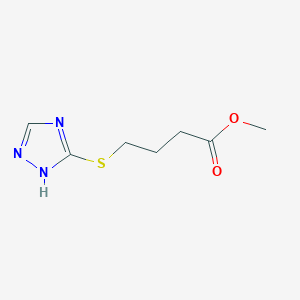![molecular formula C8H13N3O2S B7541510 Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate, also known as MTBSTFA, is a chemical compound that is widely used in scientific research. It is a derivative of butyric acid, and it is commonly used as a derivatizing agent in gas chromatography and mass spectrometry.
Applications De Recherche Scientifique
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is widely used as a derivatizing agent in gas chromatography and mass spectrometry. It is used to derivatize a wide range of compounds, including amino acids, fatty acids, steroids, and carbohydrates. Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate reacts with the functional groups of these compounds, such as hydroxyl, carboxyl, and amino groups, to form volatile derivatives that can be analyzed by gas chromatography and mass spectrometry. Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is also used in the analysis of drugs, environmental pollutants, and biological samples.
Mécanisme D'action
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate reacts with the functional groups of compounds to form volatile derivatives. The reaction involves the replacement of a functional group with a trimethylsilyl group, which is volatile and can be analyzed by gas chromatography and mass spectrometry. The reaction is catalyzed by a base such as pyridine or imidazole.
Biochemical and Physiological Effects:
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has no known biochemical or physiological effects. It is used solely as a derivatizing agent in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has several advantages as a derivatizing agent. It is volatile and stable, and it reacts with a wide range of functional groups. It is also easy to use and relatively inexpensive. However, Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has some limitations. It can react with moisture and air to form unwanted by-products, and it can also react with some compounds to form unstable derivatives.
Orientations Futures
There are several future directions for research involving Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate. One area of research could be the development of new derivatizing agents that are more stable and less prone to unwanted reactions. Another area of research could be the optimization of the reaction conditions for specific compounds, such as drugs and environmental pollutants. Additionally, the use of Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate in the analysis of biological samples could be further investigated, particularly in the areas of metabolomics and proteomics.
Méthodes De Synthèse
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate can be synthesized by reacting 4-methyl-1,2,4-triazole-3-thiol with methyl-4-chlorobutanoate in the presence of a base such as sodium hydroxide. The reaction yields Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate and sodium chloride. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11-6-9-10-8(11)14-5-3-4-7(12)13-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJXSLQJWEDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)

![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)



![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)